methyl 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate
Description
Methyl 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate is a heterocyclic compound featuring an indole core substituted at the 3-position with a 1-benzyl-1,2,3,6-tetrahydropyridin-4-yl group and at the 5-position with a methyl carboxylate moiety. Its synthesis typically involves condensation reactions between substituted indoles and tetrahydropyridine derivatives under acidic or basic conditions .
Properties
IUPAC Name |
methyl 3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-22(25)18-7-8-21-19(13-18)20(14-23-21)17-9-11-24(12-10-17)15-16-5-3-2-4-6-16/h2-9,13-14,23H,10-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXFWUYONUIQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2C3=CCN(CC3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117337 | |
| Record name | 1H-Indole-5-carboxylic acid, 3-[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443979-96-1 | |
| Record name | 1H-Indole-5-carboxylic acid, 3-[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443979-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-5-carboxylic acid, 3-[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Tetrahydropyridine Intermediate
The tetrahydropyridine moiety is typically prepared by functionalizing a pyridine derivative or through partial hydrogenation of a pyridine ring. A common precursor is methyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate, which is synthesized and then subjected to further transformations.
- Dissolution of methyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate in dichloromethane.
- Addition of 1-chloroethyl chloroformate under ice-cooling.
- Reflux for 2 hours.
- Addition of methanol and stirring at 70 °C for 1 hour 20 minutes.
- Neutralization with triethylamine to pH >7.
- Addition of tert-butyl dicarbonate and stirring at room temperature.
- Workup involving concentration, extraction with ethyl acetate, washing with water and saturated sodium chloride solution, drying over magnesium sulfate.
- Purification by silica gel column chromatography yields the protected tetrahydropyridine intermediate as a yellow oily substance.
| Parameter | Value |
|---|---|
| Starting material | 4.62 g methyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate |
| Reagents | 1-chloroethyl chloroformate, methanol, triethylamine, tert-butyl dicarbonate |
| Solvents | Dichloromethane, methanol, ethyl acetate |
| Yield | 4.46 g of yellow oily product |
| Characterization | 1H-NMR (CDCl3): δ 1.47 (s, 9H), 2.40 (br.s, 2H), 3.51 (t, J=5.6 Hz, 2H), 3.76 (s, 3H), 4.07 (d, J=2.4 Hz, 2H), 6.88 (br.s, 1H) |
This step introduces the ester functionality and protects amine groups to facilitate subsequent coupling reactions.
Formation of the Indole Core and Coupling
The indole ring is generally introduced or functionalized at the 3-position to attach the tetrahydropyridine moiety. A key step involves the use of organometallic reagents such as (3-bromophenyl)magnesium bromide (a Grignard reagent) to couple with the tetrahydropyridine ester.
- Preparation of a 0.5 M THF solution of (3-bromophenyl)magnesium bromide cooled to -15 °C.
- Slow addition of methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate in toluene over 3 hours at -15 °C.
- Warming to room temperature (20 °C).
- Quenching with saturated ammonium chloride aqueous solution.
- Extraction with ethyl acetate.
- Drying over magnesium sulfate and concentration.
- Purification by silica gel chromatography (Hexane/Ethyl acetate 9:1).
| Parameter | Value |
|---|---|
| Starting material | 1.05 g methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate |
| Reagents | (3-bromophenyl)magnesium bromide, toluene |
| Yield | 1.0 g methyl 1-benzyl-3-(3-bromophenyl)piperidine-4-carboxylate |
| Purification | Silica gel column chromatography |
This step effectively installs the aryl group at the 3-position of the tetrahydropyridine ring, a critical intermediate towards the final indole-substituted product.
Final Coupling and Esterification
The final step involves coupling the functionalized tetrahydropyridine intermediate with the indole-5-carboxylate moiety, typically via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Esterification at the 5-position of the indole ring is commonly achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Analytical Data and Reaction Conditions Summary
| Step | Reaction Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reflux in dichloromethane with 1-chloroethyl chloroformate, methanol addition, triethylamine neutralization, tert-butyl dicarbonate protection | Methyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate, 1-chloroethyl chloroformate, triethylamine, tert-butyl dicarbonate | ~96% (4.46 g from 4.62 g) | Protection and ester formation |
| 2 | Grignard reaction in THF at -15 °C, warming to 20 °C, aqueous quench, extraction | (3-bromophenyl)magnesium bromide, methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate | ~62% (1.0 g from 1.05 g) | Aryl substitution on tetrahydropyridine ring |
| 3 | Coupling with indole derivative, esterification with methylating agent under basic conditions | Indole-5-carboxylate derivative, methyl iodide or equivalent | Variable | Final assembly of target molecule |
Research Findings and Notes
- The use of protecting groups such as tert-butoxycarbonyl (Boc) is critical to avoid side reactions on the amine functionalities during esterification and coupling steps.
- Low temperature control during Grignard addition (-15 °C) minimizes side reactions and promotes regioselectivity.
- Purification by silica gel chromatography using hexane/ethyl acetate mixtures is effective for isolating intermediates and final products.
- NMR spectroscopy confirms the structure and purity of intermediates, with characteristic signals for methyl esters, aromatic protons, and tetrahydropyridine ring protons.
- The synthetic accessibility score (2.59) indicates moderate complexity but feasible laboratory synthesis.
- The compound exhibits good solubility in organic solvents and moderate stability under standard laboratory conditions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
Research indicates that compounds with indole and tetrahydropyridine moieties exhibit significant antioxidant properties. A study highlighted that derivatives of indole can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
2. Neuroprotective Effects
The tetrahydropyridine structure is often associated with neuroprotective effects. Compounds similar to methyl 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate have been investigated for their ability to protect neuronal cells from apoptosis induced by neurotoxic agents. This characteristic positions them as candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
3. Anticancer Properties
Indole derivatives have shown promising results in anticancer research. A specific study demonstrated that indole-based compounds can inhibit cancer cell proliferation through various mechanisms, including modulation of apoptosis pathways and interference with cell cycle progression . The compound may share these properties due to its structural similarities.
Material Science Applications
1. Organic Electronics
The unique electronic properties of indole derivatives make them suitable for applications in organic electronics. Research has shown that compounds like this compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to their favorable charge transport characteristics .
2. Polymer Chemistry
The compound's ability to undergo polymerization reactions opens avenues for creating functionalized polymers with specific properties. Studies have explored the use of similar compounds in synthesizing conducting polymers that could be applied in sensors and energy storage devices .
Synthetic Applications
1. Building Block for Complex Molecules
this compound can serve as a versatile building block in organic synthesis. Its reactivity allows for the formation of more complex structures through various coupling reactions. This aspect is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The exact mechanism by which methyl 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is required to elucidate its precise mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Key Observations:
Substituent Effects on Receptor Binding :
- The benzyl group on the tetrahydropyridine ring is critical for receptor interactions. For example, 3-(1-benzyl...)-5-methoxy-1H-indole exhibits 5-HT7 affinity (pKi ~7.81), while replacing benzyl with ethyl (as in 3-(1-ethyl...)-5-methoxy-1H-indole) may reduce steric bulk and alter binding kinetics .
- Electron-donating groups (e.g., methoxy, ethoxy) at position 5 of the indole ring enhance receptor affinity. The ethoxy-substituted D2AAK1_3 shows promise as a dopamine D₂ ligand, suggesting that larger alkoxy groups may improve selectivity .
Role of the Methyl Carboxylate :
- The methyl carboxylate in the target compound likely enhances solubility and serves as a handle for further derivatization. Similar carboxylate-containing indoles are intermediates in synthesizing sulfonamide derivatives (e.g., 5-HT6 antagonists) .
Synthetic Flexibility :
- The core structure is versatile. For instance, the nitro-substituted analogue (5-nitro) could be reduced to an amine for additional functionalization .
Biological Activity
Methyl 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, neuroprotective effects, and other pharmacological implications.
- Molecular Formula : C20H24N2O2
- Molecular Weight : 324.42 g/mol
- CAS Number : 17403-05-3
- Structure : The compound features a tetrahydropyridine moiety linked to an indole structure, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via caspase activation |
| U-937 (Leukemia) | 10.12 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 12.45 | Inhibition of proliferation and induction of apoptosis |
Research indicates that the compound exhibits a dose-dependent response in triggering apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
The tetrahydropyridine structure is known for its neuroprotective properties. Studies suggest that compounds with similar structures can inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases like Parkinson's . This inhibition may help in protecting dopaminergic neurons from oxidative stress.
Other Pharmacological Activities
Beyond its anticancer and neuroprotective effects, this compound has shown promise in:
- Antioxidant Activity : The compound demonstrates significant free radical scavenging capabilities.
- Anti-inflammatory Effects : It may reduce inflammation markers in various models.
Case Studies and Research Findings
A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and found that modifications to the indole or tetrahydropyridine moieties significantly influenced biological activity . The findings suggest that optimizing these structural components could enhance therapeutic efficacy.
In another investigation focusing on neuroprotective properties, researchers observed that derivatives of this compound could improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation .
Q & A
Q. Q1. What are the standard synthetic routes for methyl 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate?
The compound is synthesized via multi-step condensation reactions. A general approach involves:
Indole Core Formation : Reacting 3-formyl-1H-indole-2-carboxylate derivatives with substituted thiazolidinones or tetrahydropyridine precursors under reflux in acetic acid with sodium acetate as a catalyst. This method is analogous to the synthesis of structurally related indole-carboxylates .
Functionalization : Introducing the benzyl-tetrahydropyridine moiety via nucleophilic substitution or reductive amination. For example, benzylation of a tetrahydropyridine intermediate followed by coupling to the indole scaffold.
Key Parameters : Reaction time (2.5–5 h), solvent (acetic acid), and recrystallization (DMF/acetic acid mixtures) are critical for yield optimization .
Q. Q2. How can researchers confirm the structural identity of this compound?
Use a combination of analytical techniques:
- NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for indole protons) and benzyl group signals (δ 3.5–4.5 ppm for CH2).
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C22H22N2O2: 354.17).
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. Q3. How can contradictory spectral data for this compound be resolved during characterization?
Contradictions often arise from tautomerism (e.g., keto-enol forms) or residual solvents. Mitigation strategies include:
- Variable Temperature NMR : Identify dynamic equilibria by observing signal splitting at low temperatures.
- Deuteration Studies : Replace exchangeable protons (e.g., NH in indole) to simplify spectra.
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of bond connectivity and stereochemistry .
Q. Q4. What methodologies optimize the yield of the tetrahydropyridine ring in this compound?
The tetrahydropyridine ring is prone to oxidation. Key optimizations:
- Reductive Conditions : Use sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation to stabilize the 1,2,3,6-tetrahydro intermediate.
- Protecting Groups : Temporarily block reactive sites (e.g., NH indole) with Boc or benzyl groups during synthesis .
Data Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| NaBH3CN, pH 4.5 | 78 | 95 |
| H2 (1 atm), Pd/C | 65 | 90 |
Q. Q5. How does the electronic nature of substituents on the indole ring affect biological activity?
While direct biological data for this compound is limited, structural analogs (e.g., indole-carboxylates with electron-withdrawing groups) show enhanced binding to serotonin receptors. Computational studies (DFT or molecular docking) can predict bioactivity by correlating substituent effects (e.g., –OCH3, –COOCH3) with charge distribution and H-bonding potential .
Methodological Challenges
Q. Q6. What are common pitfalls in scaling up the synthesis of this compound?
- Exothermic Reactions : Benzylation steps may require controlled cooling to prevent decomposition.
- Solvent Compatibility : Acetic acid recrystallization works at small scales but may require alternative solvents (e.g., ethanol/water) for large batches.
- Byproduct Formation : Monitor for over-alkylation using TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. Q7. How can researchers validate the stability of this compound under storage?
Conduct accelerated stability studies:
- Thermal Stability : Store at 40°C/75% RH for 6 months; analyze degradation via HPLC.
- Light Sensitivity : Expose to UV (320–400 nm) and monitor photodegradation products.
Stability Data :
| Condition | Degradation (%) | Major Impurity |
|---|---|---|
| 25°C, dark | <2 | None |
| 40°C/75% RH | 12 | Oxidized pyridine |
Advanced Analytical Techniques
Q. Q8. What advanced spectral techniques resolve overlapping signals in the indole-tetrahydropyridine system?
Q. Q9. How can computational chemistry aid in designing derivatives of this compound?
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with 5-HT receptors).
- QSAR Models : Correlate substituent hydrophobicity (ClogP) with predicted IC50 values .
Contradictory Data Analysis
Q. Q10. How should researchers address discrepancies in reported synthetic yields for similar compounds?
Potential factors include:
- Catalyst Purity : Sodium acetate vs. anhydrous sodium acetate alters reaction kinetics.
- Reagent Stoichiometry : Excess 3-formylindole derivatives improve yields but risk side reactions.
Case Study :
| Source | Yield (%) | Conditions |
|---|---|---|
| 70 | 0.11 mol aldehyde | |
| 85 | 0.01 mol aldehyde | |
| Resolution: Smaller-scale reactions (0.01 mol) with precise stoichiometry minimize byproducts . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
